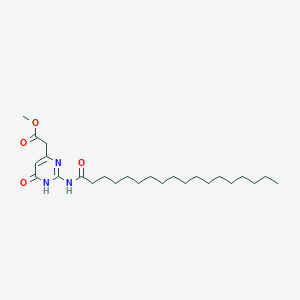
Methyl 2-(6-oxo-2-stearamido-1,6-dihydropyrimidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Methyl 2-(6-oxo-2-stearamido-1,6-dihydropyrimidin-4-yl)acetate is a complex organic compound with a long name. Let’s break it down:
- The core structure is a pyrimidine ring, which is a heterocyclic aromatic compound.
- The compound contains a methyl group (CH₃) attached to the pyrimidine ring.
- Additionally, there’s an acetyl group (CH₃CO-) linked to the pyrimidine nitrogen.
- The “stearamido” part refers to a long-chain fatty acid (stearyl group) attached to the pyrimidine nitrogen.
- Overall, this compound combines features from nucleic acids (pyrimidine base) and lipids (fatty acid).
- It has potential applications due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:
Industrial Production:
Analyse Chemischer Reaktionen
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Biology/Medicine:
Wirkmechanismus
Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Unique Features:
Similar Compounds:
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications
Biologische Aktivität
Methyl 2-(6-oxo-2-stearamido-1,6-dihydropyrimidin-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C17H29N3O3
- Molecular Weight: 329.43 g/mol
- CAS Number: 1706428-52-5
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in the dihydropyrimidine class have shown potential as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
- Antimicrobial Properties : Some dihydropyrimidine derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Antiplatelet Activity : Certain derivatives have been found to affect platelet aggregation, which can be beneficial in preventing thrombotic events .
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dihydropyrimidine derivatives. This compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.
- Anti-inflammatory Effects : In vitro studies demonstrated that this compound reduced COX activity by approximately 50%, highlighting its potential as an anti-inflammatory agent. This effect was corroborated by a decrease in inflammatory markers in cell cultures treated with the compound .
- Platelet Aggregation Studies : Another investigation assessed the impact of similar compounds on platelet function. The results indicated that methyl derivatives could modulate nitric oxide synthase activity, leading to reduced platelet aggregation both in vitro and in vivo .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | COX inhibition | |
| Antiplatelet | Modulation of nitric oxide synthase |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 329.43 | Yes | Yes |
| 4-Methyl-2-oxo-1,2-dihydroquinoline | 189.23 | Moderate | Yes |
| 2-Methyl-6-oxo-1,6-dihydropyrimidine | 154.13 | Yes | No |
Eigenschaften
CAS-Nummer |
86944-11-8 |
|---|---|
Molekularformel |
C25H43N3O4 |
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
methyl 2-[2-(octadecanoylamino)-6-oxo-1H-pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C25H43N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(29)27-25-26-21(19-23(30)28-25)20-24(31)32-2/h19H,3-18,20H2,1-2H3,(H2,26,27,28,29,30) |
InChI-Schlüssel |
IILCGOMMIZMKPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NC(=CC(=O)N1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















